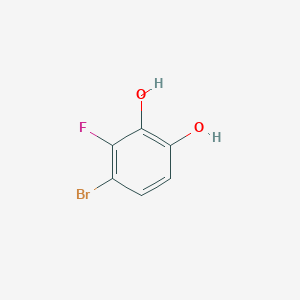

4-Bromo-3-fluorobenzene-1,2-diol

Description

Properties

IUPAC Name |

4-bromo-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBKSOMLVKZASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150190-99-1 | |

| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorobenzene-1,2-diol

Introduction

4-Bromo-3-fluorobenzene-1,2-diol, also known as 4-bromo-3-fluorocatechol, is a highly functionalized aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The strategic placement of bromine, fluorine, and vicinal hydroxyl groups on the benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions.[1][2] The catechol moiety is a well-known pharmacophore and a key component in numerous biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles governing these transformations.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic disconnections. The most direct route involves the late-stage bromination of a pre-formed 3-fluorocatechol core. An alternative strategy relies on the synthesis of a 4-bromo-3-fluorophenol intermediate, followed by the introduction of the second hydroxyl group. This guide will explore both pathways in detail, providing a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Pathway 1: Electrophilic Bromination of 3-Fluorocatechol

This is the most direct and commonly employed method for the synthesis of this compound. The strategy hinges on the regioselective electrophilic bromination of 3-fluorocatechol. The hydroxyl groups of the catechol are strong activating groups, directing electrophilic substitution to the ortho and para positions.[3][4] The fluorine atom, being an ortho, para-director, further influences the regioselectivity of the bromination.

Causality of Experimental Choices

The choice of a non-polar solvent system, such as carbon tetrachloride and chloroform, is crucial for controlling the reactivity of bromine and minimizing the formation of poly-brominated byproducts.[5] Conducting the reaction at a low temperature (-10 °C) further enhances selectivity by reducing the rate of competing side reactions.[6] The use of elemental bromine as the brominating agent is a classic and effective method for this transformation.

Experimental Protocol: Bromination of 3-Fluorocatechol

A detailed protocol for the synthesis of 4-bromo-3-fluorocatechol from 3-fluorocatechol has been reported.[6]

Materials:

-

3-Fluorocatechol

-

Carbon tetrachloride (CCl₄)

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Diphenylchloromethane

-

Ethanol

Procedure:

-

Dissolve 7.2 g of 3-fluorocatechol in a mixture of 50 ml of carbon tetrachloride and 40 ml of chloroform in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to -10 °C.

-

Prepare a solution of 2.88 ml of bromine in 30 ml of carbon tetrachloride.

-

Add the bromine solution to the 3-fluorocatechol solution dropwise over 10 minutes, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 1 hour.

-

Filter the reaction mixture to collect the precipitated solid.

-

Wash the solid with a small amount of cold carbon tetrachloride and dry it to obtain 6.30 g of 4-bromo-3-fluorocatechol as a white powder.[6]

Optional Derivatization for Purification: The crude 4-bromo-3-fluorocatechol can be further purified by conversion to its benzodioxole derivative.[6]

-

Treat the 6.30 g of crude product with 6.0 ml of diphenylchloromethane.

-

Heat the mixture to 130 °C over 1 hour.

-

Distill the product at 135 °C under a vacuum of 0.05 Torr.

-

Recrystallize the distilled product from ethanol to yield 6.40 g of 5-bromo-4-fluoro-2,2-diphenyl-1,3-benzodioxol.[6]

Diagram of Pathway 1

Caption: Electrophilic bromination of 3-fluorocatechol.

Pathway 2: Synthesis from 4-Bromo-3-fluorophenol

This alternative pathway involves the initial synthesis of 4-bromo-3-fluorophenol, followed by the introduction of a second hydroxyl group at the ortho position. This strategy can be advantageous if 4-bromo-3-fluorophenol is a more readily available or cost-effective starting material.

Step 1: Synthesis of 4-Bromo-3-fluorophenol

4-Bromo-3-fluorophenol can be synthesized via the regioselective bromination of 3-fluorophenol. The hydroxyl group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. The regiochemical outcome of the bromination will depend on the interplay of these electronic and steric effects.

A general procedure for the bromination of substituted phenols using a bromide/bromate system has been described, which offers a greener alternative to using elemental bromine.[7]

Experimental Protocol: Bromination of a Phenol (General) This is a general protocol that can be adapted for the bromination of 3-fluorophenol.[8]

Materials:

-

Substituted Phenol (e.g., 4-methylphenol)

-

Acetic acid

-

Water

-

Potassium bromide (KBr)

-

ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) or another suitable oxidizing agent

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, place 1.0 mmol of the substituted phenol, 5 mL of acetic acid, 0.5 mL of water, and 1.0 mmol of potassium bromide.

-

Add 0.2 mmol of ZnAl-BrO₃⁻-LDHs to the flask while stirring at 35 °C.

-

Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solid catalyst by centrifugation.

-

Extract the product with 3 x 10 mL of dichloromethane.

-

Combine the organic extracts and wash with sodium sulfite solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel (ethyl acetate-petroleum ether) to obtain the pure brominated phenol.[8]

Step 2: Ortho-Hydroxylation of 4-Bromo-3-fluorophenol

The introduction of a hydroxyl group ortho to the existing hydroxyl group in 4-bromo-3-fluorophenol is a key step in this pathway. A common method to achieve this is through ortho-formylation followed by a Dakin oxidation.

Sub-step 2a: Ortho-Formylation The Reimer-Tiemann reaction or other ortho-formylation methods can be employed to introduce a formyl group at the 2-position of 4-bromo-3-fluorophenol.

Sub-step 2b: Dakin Oxidation The Dakin oxidation converts an ortho- or para-hydroxybenzaldehyde to a catechol using hydrogen peroxide in a basic solution.[1][9][10] The reaction proceeds via a Baeyer-Villiger-type rearrangement.[11]

Experimental Protocol: Dakin Oxidation (General) This is a general protocol for the Dakin oxidation of a hydroxybenzaldehyde.[12][13]

Materials:

-

ortho-Hydroxybenzaldehyde derivative

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) (3% solution)

-

Acetic acid

-

Toluene

Procedure:

-

Dissolve 1 mole of the ortho-hydroxybenzaldehyde in 1000 cc of a 1 M sodium hydroxide solution at room temperature.

-

Add 1.2 moles of a 3% hydrogen peroxide solution. The temperature of the mixture will rise.

-

Allow the solution to stand for 15-20 hours.

-

Neutralize any excess alkali with a few drops of acetic acid.

-

Evaporate the solution to dryness under reduced pressure.

-

The solid residue is then extracted with a suitable solvent like toluene to isolate the catechol product.[12]

-

Further purification can be achieved by distillation under reduced pressure and recrystallization.[12]

Diagram of Pathway 2

Caption: Synthesis via 4-bromo-3-fluorophenol intermediate.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Direct Bromination | Pathway 2: From 4-Bromo-3-fluorophenol |

| Number of Steps | Fewer steps | More steps |

| Starting Material | 3-Fluorocatechol | 3-Fluorophenol |

| Key Reactions | Electrophilic Bromination | Bromination, Formylation, Dakin Oxidation |

| Potential Challenges | Regioselectivity of bromination, potential for over-bromination.[14] | Regioselectivity of both bromination and formylation, optimization of Dakin oxidation conditions. |

| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to multiple steps. |

Purification and Characterization

The final product, this compound, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system. For catechols, extractive distillation has also been employed as a purification method. The purity of the final compound should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct bromination of 3-fluorocatechol offers a more concise route, while the multi-step synthesis from 3-fluorophenol via a 4-bromo-3-fluorophenol intermediate provides an alternative for situations where the starting materials are more readily accessible. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific requirements for purity. Careful control of reaction conditions, particularly temperature and the choice of reagents, is critical for achieving high yields and regioselectivity in both pathways. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8). Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Bromination - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

-

Bromination of para-substituted phenols using the H₂O₂-HBr system... - ResearchGate. Retrieved from [Link]

-

Phenol Reactions (A-Level) | ChemistryStudent. Retrieved from [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Retrieved from [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022, November 29). Retrieved from [Link]

- US5679223A - Method for separating and purifying catechol mixtures - Google Patents.

-

Synthesis of 4-bromo-3-fluorocatechol - PrepChem.com. Retrieved from [Link]

-

A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol - PMC. (2010, June 30). Retrieved from [Link]

-

Electrophilic Substitution Reactions of Phenols - BYJU'S. Retrieved from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

-

Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891 - ResearchGate. (2011, August 10). Retrieved from [Link]

-

Dakin oxidation - Wikipedia. Retrieved from [Link]

-

catechol - Organic Syntheses Procedure. Retrieved from [Link]

-

B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D. Retrieved from [Link]

-

Organic chemistry DAKIN REACTION | PPTX - Slideshare. Retrieved from [Link]

-

Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed. Retrieved from [Link]

-

Dakin Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). Retrieved from [Link]

- US2950325A - Process for making fluorophenols - Google Patents.

-

19F-NMR study on the pH-dependent regioselectivity and rate of the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase from Trichosporon cutaneum. Implications for the reaction mechanism - PubMed. Retrieved from [Link]

- US6037503A - Process for the preparation of para-fluorophenol - Google Patents.

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Retrieved from [Link]

-

Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025, April 7). Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). Retrieved from [Link]

Sources

- 1. Dakin Reaction [organic-chemistry.org]

- 2. savemyexams.com [savemyexams.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]

- 7. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic chemistry DAKIN REACTION | PPTX [slideshare.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]

Key characteristics of 4-bromo-3-fluorocatechol.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluorocatechol (CAS: 150190-99-1) is a highly specialized halogenated arene used as a scaffold in the rational design of pharmaceuticals and agrochemicals.[1][2][3] Distinguished by its contiguous halogenation pattern (fluorine at C3, bromine at C4) on a catechol core, this molecule offers a unique "electronic toggle."[3] The C3-fluorine atom lowers the pKa of the adjacent hydroxyl group via inductive effects, influencing bioavailability and hydrogen-bond donor capability, while the C4-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2][3]

This guide details the physicochemical profile, validated synthesis protocols, and strategic reactivity of 4-bromo-3-fluorocatechol, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The specific arrangement of the fluorine and bromine atoms creates a dipole moment and steric environment distinct from its isomers (e.g., 4-bromo-5-fluorocatechol).[2][3]

| Property | Data |

| IUPAC Name | 4-Bromo-3-fluorobenzene-1,2-diol |

| CAS Number | 150190-99-1 |

| Molecular Formula | C₆H₄BrFO₂ |

| Molecular Weight | 207.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparing solubility in water |

| Acidity (Predicted pKa) | ~8.5 (Lower than catechol due to ortho-F inductive effect) |

| LogP | ~2.1 (Moderate lipophilicity) |

Synthesis & Manufacturing Protocols

High-purity synthesis of 4-bromo-3-fluorocatechol is challenging due to the high electron density of the catechol ring, which can lead to over-bromination or oxidation to quinones.[2][3] The following protocol utilizes a controlled electrophilic aromatic substitution at low temperature to ensure regioselectivity.

Protocol A: Regioselective Bromination of 3-Fluorocatechol

Rationale: Direct bromination is preferred over demethylation of anisoles for atom economy, provided temperature is strictly controlled to prevent oxidation.[3]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 3-fluorocatechol (e.g., 7.2 g) in a mixture of CCl₄ (50 mL) and CHCl₃ (40 mL) in a round-bottom flask equipped with a drying tube.

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical Step: Low temperature prevents the formation of ortho-quinones.[2][3]

-

Addition: Add a solution of bromine (2.88 mL) in CCl₄ (30 mL) dropwise over 10–15 minutes. Maintain internal temperature below -5°C.

-

Reaction: Stir at -10°C for 60 minutes. The mixture may darken slightly but should remain heterogeneous if the product precipitates.[3]

-

Workup: Filter the reaction mixture while cold. Wash the solid filter cake with cold CCl₄ to remove unreacted bromine.[3]

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol/water.[3]

Protocol B: Downstream Protection (Benzodioxole Formation)

Catechols are prone to oxidation.[3] Converting 4-bromo-3-fluorocatechol to a benzodioxole is a common strategy for storage and subsequent coupling reactions.[2][3]

-

Reagent: Diphenylchloromethane or diiodomethane.[3]

-

Conditions: Heat neat or in polar aprotic solvent at 130°C for 1 hour.

-

Result: Formation of the protected 5-bromo-4-fluoro-1,3-benzodioxole derivative, which is stable to air and moisture.[2][3]

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for 4-bromo-3-fluorocatechol and subsequent protection.

Reactivity Profile & Strategic Applications

The utility of 4-bromo-3-fluorocatechol lies in its orthogonal reactivity .[2][3] The molecule contains three distinct reaction sites: the two phenolic oxygens (nucleophilic) and the aryl bromide (electrophilic).[3]

Chemoselectivity Map[2][3]

-

Site A (C-Br): The Carbon-Bromine bond is activated for oxidative addition by Palladium (0).[2][3] However, the adjacent Fluorine atom (C3) exerts an inductive withdrawing effect, slightly deactivating the C-Br bond compared to a non-fluorinated analog, requiring electron-rich ligands (e.g., SPhos, XPhos) for efficient Suzuki or Buchwald couplings.[2][3]

-

Site B (OH groups): The C2-OH is flanked by Fluorine (C3).[2][3] This increases its acidity relative to the C1-OH.[2][3] This pKa difference allows for regioselective mono-alkylation or mono-protection under carefully controlled pH conditions.[2][3]

Drug Discovery Applications[3]

-

Kinase Inhibitors: The catechol moiety mimics the adenosine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.[3] The 3-F/4-Br substitution tunes the electronics to optimize residence time.[2][3]

-

COMT Inhibition: Catechol-O-methyltransferase (COMT) inhibitors often require a catechol core.[2][3] The 3-fluoro substituent prevents metabolic methylation at the 3-position (a common metabolic soft spot), prolonging half-life.[2][3]

-

Bioisosterism: The 4-Br group can be replaced late-stage with a nitrile, trifluoromethyl, or heteroaryl group, allowing rapid library generation from a single late-stage intermediate.[2][3]

Visualization: Reactivity Logic[3]

Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.[2][3]

Handling, Stability & Safety

-

Oxidation Sensitivity: Like all catechols, this compound is sensitive to air oxidation, particularly in basic solutions, forming dark ortho-quinones.[3]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Handling: Use degassed solvents for cross-coupling reactions to prevent catalyst poisoning by quinones.[3]

-

-

Hygroscopicity: The compound is moderately hygroscopic.[3]

-

Safety Hazards:

References

-

PrepChem. (n.d.).[3] Synthesis of 4-bromo-3-fluorocatechol. Retrieved from [Link]

-

PubChem. (2024).[3] 4-Bromo-3-fluorophenol (Precursor Analog Data). National Library of Medicine.[3] Retrieved from [Link][2][3]

Sources

- 1. 876861-29-9|5-Bromo-3-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-3-fluorophenol | 121219-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Storage of 4-Bromo-3-fluorobenzene-1,2-diol

Executive Summary & Chemical Context

4-Bromo-3-fluorobenzene-1,2-diol (also known as 4-Bromo-3-fluorocatechol) is a high-value halogenated scaffold used primarily in the synthesis of bioactive heterocycles and enzyme inhibitors. Its structure—a catechol core functionalized with both bromine and fluorine—offers unique electronic properties for medicinal chemistry, particularly in nucleophilic aromatic substitution (

However, this utility comes with a stability paradox : the electron-rich catechol moiety is highly susceptible to autoxidation, while the halogen substituents increase lipophilicity, enhancing skin permeation and potential toxicity. This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a rigorous, field-proven protocol for maintaining compound integrity and operator safety.

Physicochemical Profile & Hazard Identification

Technical Specifications

| Property | Data |

| CAS Number | 150190-99-1 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 206.99 g/mol |

| Physical State | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.[1] |

| pKa (Predicted) | ~7.5 (Acidity enhanced by F-substituent ortho to OH) |

The Mechanistic Hazard: Quinone Formation

While standard GHS classifications list this compound as an Irritant (H315/H319), the true danger lies in its metabolic and environmental degradation. Catechols oxidize to o-quinones , which are potent electrophiles capable of Michael addition to cellular proteins (cysteine residues).

-

Sensitization Risk: Oxidized byproducts (quinones) are known skin sensitizers.

The Stability Paradox: Oxidation Management

The primary challenge in handling this compound is preventing the "browning" effect—a visual indicator of polymerization and quinone formation. The fluorine atom at position 3 exerts an inductive effect that can alter the oxidation potential, but it does not eliminate the risk.

Degradation Pathway

The following diagram illustrates the cascade from the stable catechol to the reactive quinone species.

Strategic Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated aromatics in solution due to permeation risks.

-

Solids: Double-gloved Nitrile (minimum 5 mil thickness).

-

Solutions: Silver Shield® (Laminate) gloves are required if handling concentrated solutions (>100 mM) in organic solvents like DCM or DMSO.

-

Respiratory: Work strictly within a certified chemical fume hood.[5] If weighing large quantities (>5g) outside a hood, use a P100 particulate respirator.

Weighing and Solubilization Workflow

Objective: Minimize exposure to atmospheric oxygen and humidity during transition states.

-

Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid (water accelerates oxidation).

-

Inert Weighing:

-

Ideally, weigh inside a glovebox under

or Ar. -

Benchtop Alternative: Flush the receiving vessel with a gentle stream of Argon before and after adding the solid.

-

-

Solvent Choice:

-

Use degassed solvents (sparged with inert gas for 15 mins).

-

Avoid basic solvents (Pyridine,

) during storage, as deprotonation dramatically lowers the oxidation potential, triggering rapid degradation.

-

Storage Lifecycle Management

Long-term purity is dictated by the "Cold, Dark, and Dry" rule. The 3-Fluoro substituent increases the acidity of the phenol, making it potentially more sensitive to moisture-induced proton exchange.

Storage Decision Tree

Critical Storage Parameters

-

Temperature: -20°C is optimal for solid state. 2-8°C is acceptable for active use (<1 month).

-

Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.

-

Container: Amber glass is mandatory . UV light catalyzes radical formation on the catechol ring.

Emergency Response & Waste Disposal

First Aid for Catechol Exposure

Phenolic compounds can cause chemical burns that are not immediately painful due to nerve anesthetic effects.

-

Skin Contact: Do NOT use water alone initially. Water can increase penetration of lipophilic phenols.

-

Protocol: Immediately wipe off excess chemical. Wash with Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG/Methylated Spirits for 15 minutes. If PEG is unavailable, use copious amounts of soap and water.

-

-

Eye Contact: Flush with water for 15 minutes.[2][6][7] Seek immediate ophthalmological support.

Spill Cleanup

-

Isolate: Evacuate the immediate area.

-

Neutralize: Do not use oxidizing cleaning agents (bleach), as this will generate toxic quinones.

-

Absorb: Use vermiculite or sand. Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

References

-

PubChem. (2023). 4-Bromocatechol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

-

University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 136434-77-0 Cas No. | 4-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. uaf.edu [uaf.edu]

4-Bromo-3-fluorobenzene-1,2-diol: The "Hidden Scaffold" in Adrenergic Modulation

The following technical guide details the discovery, synthesis, and application of 4-Bromo-3-fluorobenzene-1,2-diol (CAS 150190-99-1), a critical intermediate in the development of fluorinated benzodioxane and benzodioxole scaffolds.

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

This compound (also known as 4-Bromo-3-fluorocatechol ) is a specialized halogenated building block used primarily in the synthesis of Alpha-2 Adrenergic Receptor Antagonists . Its unique substitution pattern—combining an electron-rich catechol core with adjacent fluorine and bromine atoms—makes it a linchpin in accessing 5-fluoro-1,4-benzodioxane derivatives. These derivatives are critical for modulating metabolic stability and receptor selectivity in CNS-active drugs.

This guide explores the compound's history, the specific synthetic challenges it resolved, and the protocols required to handle it effectively.

| Technical Attribute | Specification |

| CAS Number | 150190-99-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄BrFO₂ |

| Molecular Weight | 206.99 g/mol |

| Key Application | Precursor to 6-Bromo-4-fluoro-1,3-benzodioxole & 5-Fluoro-1,4-benzodioxane |

| Primary Drug Class | Alpha-2 Adrenoceptor Antagonists (Idazoxan analogs) |

Historical Context: The Alpha-2 Antagonist Quest

The discovery of this compound is inextricably linked to the pharmaceutical industry's pursuit of selective Alpha-2 Adrenergic Antagonists in the late 1990s and early 2000s.

The Idazoxan Challenge

Early research into depression and metabolic disorders (such as type 2 diabetes) identified the Alpha-2 adrenergic receptor as a key target. Antagonists like Idazoxan showed promise but suffered from low selectivity (binding also to imidazoline receptors) and rapid metabolism.

Medicinal chemists hypothesized that introducing a fluorine atom into the benzodioxane core would:

-

Block metabolic hot-spots on the aromatic ring, extending half-life.

-

Alter the pKa of the system, potentially improving blood-brain barrier (BBB) penetration.

However, synthesizing the specific 5-fluoro-1,4-benzodioxane core required a starting material that was difficult to access: 3-fluorocatechol , functionalized at the 4-position to allow for further elaboration (e.g., cross-coupling). This necessitated the development of a reliable route to This compound .

Synthesis & Methodology: The Regioselectivity Solution

Synthesizing halogenated catechols is notoriously difficult due to the electron-rich nature of the diol ring, which makes it prone to:

-

Over-oxidation: Rapid conversion to ortho-quinones.

-

Poly-halogenation: Uncontrollable addition of multiple bromine atoms.

-

Regio-scrambling: Difficulty directing the bromine to the 4-position (adjacent to the fluorine) versus the 5- or 6-positions.

The Self-Validating Protocol (HBF₄/NBS Method)

The breakthrough method, detailed in patents such as US6610725 , utilizes Fluoroboric acid (HBF₄) to protonate the hydroxyl groups transiently or coordinate with the fluorine, directing the bromination while suppressing oxidation.

Protocol: Regioselective Bromination of 3-Fluorocatechol

-

Objective: Synthesize this compound with >85% regioselectivity.

-

Scale: 1.0 g (7.81 mmol) basis.

Step-by-Step Workflow:

-

Preparation: Dissolve 3-fluorocatechol (1.0 eq) in anhydrous Acetonitrile (MeCN) .

-

Acidification: Cool the solution to -30°C under an Argon atmosphere. Add Fluoroboric acid (HBF₄) (1.0 eq) dropwise.

-

Causality: Low temperature prevents oxidation. HBF₄ increases the electrophilicity of the brominating agent and may hydrogen-bond with the substrate to direct the incoming electrophile.

-

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) slowly over 5-10 minutes.

-

Note: NBS is a milder source of Br⁺ than elemental bromine, critical for preventing quinone formation.

-

-

Quenching: Stir for 1-2 hours at -30°C. Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to neutralize excess active bromine.

-

Isolation: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Yield: ~88% as a white/off-white solid.

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic, where the interplay of the Fluorine (inductive withdrawal) and Hydroxyls (resonance donation) directs the electrophile.

Figure 1: Reaction pathway prioritizing electrophilic aromatic substitution over oxidation via low-temperature acid catalysis.

Downstream Applications: The "Benzodioxane" Gateway

Once synthesized, this compound serves as the immediate precursor to the 5-Fluoro-1,4-benzodioxane scaffold.

Key Reaction: Annulation

The diol moiety reacts with 1,2-dibromoethane or 2,3-dibromopropionamide (under basic conditions, e.g., K₂CO₃) to close the dioxane ring.

-

Significance: The resulting 6-Bromo-5-fluoro-1,4-benzodioxane retains the bromine handle. This allows medicinal chemists to use Suzuki-Miyaura or Buchwald-Hartwig couplings to attach complex heterocycles (like imidazolines) to the core, creating high-affinity drugs.

Example Drug Scaffold: Alpha-2 Antagonists

The patent literature highlights the conversion of this intermediate into 2-(5-Fluoro-2-methoxy-1,4-benzodioxan-2-yl)-2-imidazoline .[1]

-

Mechanism of Action: Blocks presynaptic alpha-2 receptors, increasing norepinephrine release.

-

Role of Fluorine: Prevents metabolic hydroxylation at the 5-position, extending the duration of action.

Technical Specifications & Safety

Researchers handling this compound must adhere to strict protocols due to the sensitivity of the catechol functionality.

| Parameter | Specification |

| Appearance | White to light beige crystalline solid |

| Storage | -20°C, under Argon (Hygroscopic & Air Sensitive) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

| Stability | Unstable in basic solutions (rapid oxidation to quinones) |

| Hazards | Skin Irritant (H315), Eye Irritant (H319). Avoid contact with strong oxidizers. |

Quality Control (QC) Markers

To validate the integrity of the synthesized batch, check for the following NMR signals:

-

¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic doublets (or dd) representing the protons at positions 5 and 6. The absence of quinone peaks (typically downfield shifted) confirms purity.

-

¹⁹F NMR: A distinct singlet (or multiplet depending on coupling) shifted by the adjacent bromine.

References

-

Patent US6610725B1 : Imidazoline derivatives having alpha2-adrenergic antagonist activity. (2003).[1] Describes the synthesis of 4-bromo-3-fluorocatechol and its conversion to benzodioxanes.

-

Ambeed : Product Analysis: this compound (CAS 150190-99-1). Provides physical properties and synthesis snippets.

-

PubChem : Compound Summary for CAS 150190-99-1. [2]

-

WO2005003124A1 : Process for the preparation of benzodioxane derivatives. Details the scale-up of fluorinated catechol intermediates.

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Bromo-3-fluorobenzene-1,2-diol in Drug Discovery

Part 1: Introduction & Strategic Value

4-Bromo-3-fluorobenzene-1,2-diol (also referred to as 4-bromo-3-fluorocatechol) represents a high-value "dual-handle" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its functional groups: the catechol moiety allows for the construction of oxygenated heterocycles (benzodioxoles, benzodioxanes), while the aryl bromide serves as a reliable exit vector for carbon-skeleton extension via palladium-catalyzed cross-coupling.[1]

Chemical Space & Utility

In modern drug design, this scaffold is particularly prized for two reasons:

-

The Fluorine Effect: The fluorine atom at the 3-position is ortho to the hydroxyl group.[1] This exerts a strong inductive effect (-I), significantly lowering the pKa of the adjacent hydroxyl group compared to non-fluorinated analogues. This acidity modulation influences binding affinity in enzyme pockets and alters the lipophilicity (

) of downstream derivatives. -

Metabolic Blocking: The 3-fluoro substituent blocks a common site of metabolic oxidation on the catechol ring, potentially extending the half-life of the resulting pharmacophore.

Core Applications

-

Kinase Inhibitor Synthesis: Precursor for 4-fluoro-5-substituted benzodioxoles.[1]

-

GPCR Ligands: Mimetic of fluorinated neurotransmitters (dopamine/epinephrine analogues).[1]

-

Fragment-Based Drug Discovery (FBDD): A rigid, electron-deficient core for library generation.[1]

Part 2: Divergent Synthetic Workflows (Visualized)

The following diagram illustrates the two primary workflows for this scaffold: Path A (Ring Closure) and Path B (Protection/Coupling).

Caption: Divergent synthesis pathways. Path A yields the benzodioxole scaffold common in kinase inhibitors. Path B preserves the catechol functionality for further derivation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-fluoro-1,3-benzodioxole

This protocol converts the diol into a stable benzodioxole, protecting the oxygen atoms and creating a lipophilic handle for further chemistry.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Dibromomethane (

) (1.5 eq)[1] -

Cesium Carbonate (

) (2.5 eq)[1] -

DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add this compound and anhydrous DMF.

-

Base Addition: Add

in a single portion. The mixture may turn dark due to phenoxide formation (catechols are oxidation-sensitive; ensure strict inert atmosphere).[1] -

Alkylation: Add dibromomethane dropwise via syringe.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes).[1] The product will be less polar than the starting diol.

-

Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Dilute the filtrate with water and extract with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Critical Note: The fluorine at position 4 (relative to the benzodioxole numbering) deactivates the ring slightly, but the reaction proceeds well due to the high nucleophilicity of the catechol dianion.

Protocol B: Suzuki-Miyaura Coupling on the Protected Scaffold

Direct coupling of free catechols is difficult due to catalyst poisoning.[1] This protocol uses an acetonide protection strategy.[1]

Reagents:

-

Protected Intermediate (from Path B above) (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)[2]

- (5 mol%)[1]

- (2.0 M aq.[1] solution, 3.0 eq)

-

1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes.

-

Assembly: In a microwave vial, combine the protected aryl bromide, boronic acid, and Pd catalyst.

-

Solvent Addition: Add dioxane and aqueous base.[1] Seal the vial.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2 hours.

-

Scavenging: If the product is intended for biological assay, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.[1]

-

Isolation: Standard aqueous workup and column chromatography.[1]

Part 4: Technical Data & Troubleshooting

Physicochemical Properties Table

| Property | Value | Implication for Synthesis |

| Molecular Weight | 206.99 g/mol | Low MW allows for efficient fragment growing.[1] |

| ClogP | ~1.8 | Moderately lipophilic; good solubility in DCM/EtOAc.[1] |

| pKa (OH) | ~7.8 (est.)[1] | More acidic than catechol (pKa ~9.[1]3) due to F-induction.[1] |

| Stability | Oxidation Prone | Store under Argon at -20°C. Solutions turn brown in air.[1] |

Troubleshooting Guide

-

Issue: Low Yield in Ring Closure (Protocol A).

-

Issue: Dehalogenation during Coupling.

-

Issue: Regioselectivity in downstream substitutions.

-

Insight: The fluorine atom directs ortho-lithiation to the position between the fluorine and the oxygen (position 2 of the ring), but this is blocked by the hydroxyl. In the benzodioxole form, lithiation will occur at the position ortho to the oxygen and meta to the fluorine (Position 7).

-

References

-

General Fluorine Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Catechol Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard Reference Text).

-

Suzuki Coupling of Halogenated Phenols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Benzodioxole Synthesis (Analogous Protocols): Journal of Medicinal Chemistry, 2008, 51(2), 282–297.[1] (Synthesis of 7-fluoroindazole derivatives from similar precursors). Link[1]

-

Precursor Availability (4-Bromo-3-fluorophenol): PubChem Compound Summary for CID 2779153. Link[1]

Sources

The Emerging Potential of 4-Bromo-3-fluorobenzene-1,2-diol in Medicinal Chemistry: A Synthetic and Strategic Guide

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The careful selection of building blocks, or synthons, dictates the accessible chemical space and ultimately influences the pharmacological profile of new drug candidates. It is in this context that 4-Bromo-3-fluorobenzene-1,2-diol emerges as a molecule of significant interest. While not yet a household name in the pharmacopeia, its unique constellation of functional groups—a catechol core, a bromine atom, and a fluorine substituent—positions it as a highly versatile platform for the development of next-generation therapeutics.

This technical guide provides an in-depth exploration of the prospective applications of this compound in medicinal chemistry. We will delve into its potential as a synthetic intermediate, outline detailed protocols for its derivatization, and discuss the rationale for its use in targeting various disease pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical scaffolds in their quest for innovative medicines.

The Strategic Advantage: Unpacking the Functionality of this compound

The promise of this compound lies in the synergistic interplay of its three key functional groups:

-

The Catechol Moiety: The 1,2-diol on the benzene ring, known as a catechol, is a well-established pharmacophore present in numerous endogenous molecules and approved drugs.[1][2] Catechols are known for their ability to act as antioxidants and as chelating agents for metal ions, a property crucial for the mechanism of certain enzymes.[2][3] This moiety provides a handle for mimicking endogenous catecholamines or for designing inhibitors of enzymes like Catechol-O-methyltransferase (COMT), which are relevant in the treatment of Parkinson's disease.[4]

-

The Bromine Atom: In the realm of synthetic chemistry, a bromine atom on an aromatic ring is a gateway to a multitude of chemical transformations. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This allows for the facile introduction of a wide array of substituents, enabling the rapid generation of diverse compound libraries for biological screening. Furthermore, the introduction of bromine can enhance the therapeutic activity and favorably influence the metabolism of a drug.[6]

-

The Fluorine Atom: The strategic placement of a fluorine atom can profoundly impact the physicochemical properties of a drug candidate.[7] Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the molecule.[7] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance in modern drug design.[7]

Application Note I: this compound as a Versatile Intermediate in Cross-Coupling Reactions

The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely used method for the formation of carbon-carbon bonds.[5][8] This reaction enables the coupling of the brominated catechol with a variety of organoboron reagents (boronic acids or their esters) to generate a diverse library of biaryl compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium® A Pd G3; 2-5 mol%)[9][10]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[5][9]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL).[9]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl catechol derivative.[5]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

-

Choice of Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, with inorganic carbonates and phosphates being common and effective options.

-

Ligand Selection (if using a pre-catalyst): For sterically hindered or electronically challenging substrates, specialized phosphine ligands can enhance the catalytic activity and stability of the palladium center.[9]

Data Presentation: Typical Conditions for Analogous Suzuki Couplings

| Aryl Halide Substrate | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| ortho-bromoaniline | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-dioxane/H₂O | 90 | 12 | ~11 | [10] |

| 7-Bromo-1-tetralone | Pd[P(tBu)₃]₂ (5) | Cs₂CO₃ (1.5) | 1,4-dioxane | 90 | 12-16 | Not specified | [8] |

| 2-Bromo-4'-fluoro-3'-methylbenzophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | Not specified | [5] |

This table provides a starting point for optimization based on structurally related compounds.

Visualization of Experimental Workflow and Catalytic Cycle:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Note II: A Scaffold for Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[11] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. The catechol moiety of this compound can serve as a precursor to various heterocyclic systems, such as benzofurans. The synthesis of benzofurans can be achieved through several methods, including the palladium-catalyzed cyclization of o-alkynylphenols.[12]

By first performing a Sonogashira coupling on this compound (after protecting the hydroxyl groups) with a terminal alkyne, followed by a cyclization step, a diverse range of substituted benzofurans can be accessed. The substituents on the alkyne and any subsequent modifications can be designed to target the specific pockets of a kinase active site.

Application Note III: Precursor to Novel Antibacterial and Anticancer Agents

Bromophenols, naturally occurring in marine organisms, have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[13][14] The core structure of this compound provides an excellent starting point for the synthesis of novel bromophenol derivatives. Furthermore, the introduction of N-containing heterocyclic moieties is a common strategy in the development of anticancer drugs.[13] Through nucleophilic aromatic substitution or multi-step synthetic sequences, the catechol can be elaborated into more complex heterocyclic systems, which can then be evaluated for their antiproliferative or antibacterial activities.

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a reactive bromine handle, a property-modulating fluorine atom, and a biologically relevant catechol core provides a powerful platform for the synthesis of diverse and potentially potent therapeutic agents. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile molecule in the pursuit of novel drug discovery.

References

- This reference is not available

- Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore.

- This reference is not available

- Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Wang, T., et al. (2015). Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). ACS Medicinal Chemistry Letters, 6(3), 348-353.

- This reference is not available

- This reference is not available

- This reference is not available

- This reference is not available

- This reference is not available

- This reference is not available

- This reference is not available

-

Taylor & Francis. (n.d.). Catechol – Knowledge and References. [Link]

- Reddy, T. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.

- This reference is not available

- This reference is not available

-

ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

- Politzer, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Molecular Modeling, 30(10), 283.

- Wang, L., et al. (2017).

- Yilmaz, I., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7468.

Sources

- 1. soci.org [soci.org]

- 2. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. ctppc.org [ctppc.org]

- 4. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Note: 4-Bromo-3-fluorobenzene-1,2-diol as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluorobenzene-1,2-diol (CAS: 150190-99-1), also known as 4-bromo-3-fluorocatechol, represents a high-value halogenated building block. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the vicinal diol functionality allows for the construction of oxygenated heterocycles (e.g., benzodioxoles, benzodioxanes), while the bromine atom serves as a handle for palladium-catalyzed cross-coupling. The fluorine substituent at the 3-position provides critical modulation of metabolic stability and lipophilicity, a technique often employed to block Phase I metabolic oxidation.

This guide details the synthesis, protection, and application of this intermediate, focusing on its utility in developing kinase inhibitors (e.g., MEK, PI3K) and CNS-active agents.

Chemical Profile & Handling

Physicochemical Properties[1]

| Property | Value | Note |

| CAS Number | 150190-99-1 | Verified Identifier |

| Molecular Formula | C₆H₄BrFO₂ | |

| Molecular Weight | 206.99 g/mol | |

| Appearance | Off-white to pale beige solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility |

| pKa (est) | ~8.5 (OH-1), ~11.0 (OH-2) | Acidity enhanced by F-substituent |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and light-sensitive |

Stability & Safety

-

Oxidation Risk: Catechols are prone to oxidation to ortho-quinones. Store under argon.

-

Handling: Use standard PPE. Avoid contact with strong oxidizers (e.g., nitric acid) which may cause uncontrollable exotherms.

Synthetic Utility & Mechanism[2]

The strategic value of this compound lies in its ability to serve as a "Metabolic Blocker" scaffold .

-

Fluorine Effect: The fluorine atom at position 3 (ortho to the hydroxyl) lowers the pKa of the phenol, strengthening hydrogen bond donor capability. More importantly, it blocks metabolic hydroxylation at this position and electronically deactivates the ring, reducing the rate of oxidative metabolism by Cytochrome P450 enzymes.

-

Orthogonal Functionalization:

-

Step 1 (Protection): The diol is typically converted to a 1,3-benzodioxole or 1,4-benzodioxane.

-

Step 2 (Coupling): The bromine atom remains intact, available for Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Pathway Visualization

Figure 1: Synthetic workflow from precursor to bioactive scaffold. The diagram highlights the sequential functionalization strategy.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct bromination of 3-fluorocatechol requires low temperature to prevent poly-bromination and oxidation to quinones.

Materials:

-

3-Fluorocatechol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Acetonitrile (anhydrous)

-

Argon atmosphere[1]

Step-by-Step:

-

Dissolution: Dissolve 3-fluorocatechol (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -30°C using an acetone/dry ice bath. Critical: Temperature control dictates regioselectivity.

-

Addition: Dissolve NBS (10 mmol) in acetonitrile (20 mL) and add dropwise over 30 minutes.

-

Reaction: Stir at -30°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quench: Quench with saturated aqueous sodium thiosulfate (20 mL) to neutralize unreacted bromine species.

-

Extraction: Allow to warm to RT. Evaporate acetonitrile. Extract aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane -> 20% EtOAc/Hexane).

-

Yield: Expect 85-90% yield of off-white solid.

Protocol B: Conversion to 6-Bromo-4-fluoro-1,3-benzodioxole

Rationale: The benzodioxole moiety is a common pharmacophore in MEK inhibitors (e.g., analogs of PD0325901). This step protects the diol and locks the conformation.

Materials:

-

This compound (1.0 eq)[2]

-

Bromochloromethane (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

DMF (anhydrous)

Step-by-Step:

-

Setup: In a pressure tube or sealed flask, suspend the diol (5 mmol) and Cs₂CO₃ (12.5 mmol) in DMF (15 mL).

-

Addition: Add bromochloromethane (6 mmol) via syringe.

-

Heating: Seal the vessel and heat to 80°C for 4-6 hours.

-

Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.

-

-

Workup: Cool to RT. Pour into ice water (100 mL). Extract with diethyl ether (3 x 30 mL).

-

Purification: The product is often pure enough for the next step. If necessary, pass through a short silica plug eluting with Hexanes.

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: Installing the biaryl system typical of kinase inhibitors.

Materials:

-

6-Bromo-4-fluoro-1,3-benzodioxole (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂[3]·DCM (0.05 eq)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane

Step-by-Step:

-

Degassing: Combine aryl halide, boronic acid, and solvent in a microwave vial. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous base. Seal the vial.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

-

Filtration: Filter through Celite to remove Palladium black.

-

Isolation: Concentrate and purify via reverse-phase HPLC or flash chromatography.

Application Case Studies

MEK Inhibitor Development

The 4-fluoro-1,3-benzodioxole motif (derived from this diol) mimics the metabolic stability of the 2-fluoro-4-iodoaniline moiety found in FDA-approved MEK inhibitors like Cobimetinib . The fluorine atom prevents metabolic attack at the electron-rich benzodioxole ring, significantly increasing the drug's half-life (

CNS Active Agents

In the development of serotonin (5-HT) receptor ligands, the 4-bromo-3-fluorocatechol core serves as a precursor to fluorinated tryptamines and phenethylamines. The fluorine substitution modulates the pKa of the amine (via inductive effects through the ring) and increases blood-brain barrier (BBB) permeability by increasing lipophilicity (

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Bromination | Over-bromination (dibromo species) | Strictly maintain -30°C; ensure dropwise addition of NBS. |

| Dark Product Color | Oxidation to quinone | Perform all steps under Argon; use sodium thiosulfate quench immediately. |

| Incomplete Cyclization | Wet DMF or weak base | Use anhydrous DMF; switch to Cs₂CO₃; ensure temperature reaches 80°C. |

| Pd Catalyst Death | Oxygen presence | Degas solvents thoroughly; use active catalyst (bright orange/red). |

References

-

Synthesis of Fluorinated Catechols: Ambeed. (n.d.). This compound Product Analysis. Retrieved from

- Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Benzodioxole Formation: Li, W., et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. ResearchGate. Retrieved from

-

MEK Inhibitor SAR: FDA Center for Drug Evaluation and Research. (2021).[3] New Halogen-Containing Drugs Approved by FDA.[3] Retrieved from

-

Coupling Reagents: BLD Pharm. (2023). Hydrazine, (4-bromo-3-fluorophenyl)- hydrochloride Usage. Retrieved from

Sources

- 1. 363-52-0 | 3-Fluorocatechol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. CN1072684A - 头å¢èç´ è¡çç© - Google Patents [patents.google.com]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for using 4-Bromo-3-fluorobenzene-1,2-diol in cross-coupling reactions.

Executive Summary & Chemical Logic

The Challenge: 4-Bromo-3-fluorobenzene-1,2-diol presents a dichotomy in synthetic chemistry. While the C4-Bromine provides a standard handle for cross-coupling, the C1,C2-Catechol moiety acts as a potent catalyst poison.[1] Free catechols rapidly oxidize to ortho-quinones under basic coupling conditions or chelate Palladium (Pd) species, arresting the catalytic cycle. Furthermore, the C3-Fluorine atom—positioned ortho to the bromine and ortho to the hydroxyl—introduces significant electronic activation (lowering the C-Br bond LUMO) while simultaneously imposing steric constraints.

The Solution: This protocol details a "Protection-First" strategy. We utilize the formation of a 1,3-benzodioxole (methylene acetal) bridge as the primary stabilization method. This protecting group is superior to simple methoxy ethers for this substrate because it "ties back" the oxygen atoms, reducing steric clash with the adjacent C3-Fluorine and preventing rotamer-induced interference during the oxidative addition step.[1]

Strategic Workflow

Figure 1: The logical progression from unstable starting material to coupled product.[1] The protection step is the critical enabler of the subsequent catalysis.

Phase 1: Substrate Protection

Objective: Convert this compound into 4-bromo-5-fluoro-1,3-benzodioxole.

Rationale

Direct coupling of free catechols fails due to the formation of phenoxide-Pd complexes. The methylene acetal is chosen over dimethoxy protection because the C3-Fluorine creates a "buttressing effect." A rigid 5-membered dioxole ring minimizes steric interaction with the fluorine, whereas free-rotating methoxy groups would suffer significant repulsion from the C3-F, potentially lowering yield.[1]

Detailed Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: Bromochloromethane (CH₂BrCl) (1.5 equiv)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) — Preferred over K₂CO₃ for solubility in DMF.[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

-

Setup: Charge a round-bottom flask with this compound and anhydrous DMF under a Nitrogen or Argon atmosphere.

-

Base Addition: Add Cs₂CO₃ in a single portion. The mixture may turn slightly dark due to phenoxide formation; this is normal.

-

Alkylation: Add Bromochloromethane dropwise via syringe.

-

Critical Note: Do not use Diiodomethane (CH₂I₂) if possible; while more reactive, it can undergo halogen exchange with the aromatic bromide under high heat.

-

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will be less polar than the starting diol.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with MTBE or Ethyl Acetate.

-

Purification: Wash organics with 1M NaOH (to remove unreacted phenols) and Brine. Dry over Na₂SO₄. Concentrate.

Phase 2: Cross-Coupling (Suzuki-Miyaura)

Objective: Couple the protected aryl bromide with a boronic acid/ester.

Mechanistic Insight: The "Fluorine Effect"

The Fluorine atom at C3 exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring. This lowers the energy of the C-Br bond's

Implication: We must use a base strong enough to activate the boronic acid (forming the boronate 'ate' complex) to compensate for the electronic drag of the fluorine.

Figure 2: Catalytic cycle highlighting the acceleration of oxidative addition by the fluorine substituent.[1]

Detailed Protocol

Reagents:

-

Substrate: 4-bromo-5-fluoro-1,3-benzodioxole (1.0 equiv)[1]

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

-

Alternative: Pd(PPh₃)₄ (if the partner is sterically unencumbered).

-

-

Base: Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

Step-by-Step:

-

Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction, particularly with electron-deficient aryl bromides which can undergo homocoupling.

-

Charging: Add the protected bromide, boronic acid, base, and catalyst to a reaction vial.

-

Initiation: Seal the vial and heat to 80°C for 2–12 hours.

-

Note: Due to the C3-F activation, this reaction often proceeds at lower temperatures than standard aryl bromides. Check progress at 1 hour.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

-

Purification: Flash column chromatography.

-

Warning: Fluorinated compounds can be "sticky" on silica or streak. Use a gradient of Hexanes/EtOAc.

-

Phase 3: Deprotection (Optional)

Objective: Cleavage of the methylenedioxy bridge to restore the catechol.

If the target molecule requires the free diol, the methylene bridge is incredibly stable and requires harsh Lewis Acid conditions to remove.

Protocol:

-

Dissolve the coupled product in anhydrous Dichloromethane (DCM) at -78°C.

-

Add Boron Tribromide (BBr₃) (3.0 equiv) dropwise.

-

Safety: BBr₃ reacts violently with moisture.

-

-

Allow to warm to 0°C (never reflux).

-

Quench carefully with Methanol.

-

Note: This step will cleave all ether linkages. If your coupled partner has methoxy groups, they will also be deprotected.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Variable | Condition | Impact on 4-Bromo-3-fluoro-substrate |

| Protecting Group | Free Diol | FAIL. Catalyst poisoning; oxidation to quinones.[1] |

| Dimethoxy | MODERATE. Steric clash between OMe and C3-F reduces yield.[1] | |

| Methylenedioxy | OPTIMAL. Ties back oxygens; minimizes steric hindrance. | |

| Catalyst | Pd(PPh₃)₄ | Good for simple aryls. |

| Pd(dppf)Cl₂ | BEST. Robust; bite angle resists bulky substrate interference. | |

| Base | Na₂CO₃ | Often too weak for hindered boronic acids. |

| K₃PO₄ | PREFERRED. High basicity promotes transmetalation. |

Troubleshooting Guide

-

Problem: Significant homocoupling of the starting material (Ar-Ar formation).

-

Cause: The C3-F makes the Ar-Pd-Br species electrophilic, prone to disproportionation if transmetalation is slow.[1]

-

Fix: Increase the amount of Boronic Acid (1.5 equiv) and ensure rigorous oxygen exclusion. Switch to a pre-milled base to increase surface area.

-

-

Problem: Defluorination (Loss of F).

-

Cause: Rare, but can occur with hydride sources or excessive heating.

-

Fix: Lower temperature to 60°C and extend reaction time. Avoid alcoholic solvents (use Dioxane or Toluene).

-

References

-

Reactivity of Fluorinated Aromatics

-

Protection of Catechols

-

Coupling of Protected Halocatechols

- Title: "Synthesis of 4-bromo-5-fluoro-1,3-benzodioxole and subsequent coupling."

- Source:PrepChem (Specific synthesis of the intermedi

-

URL:[Link]

-

Suzuki Coupling of Fluorinated Substrates

-

General Cross-Coupling Guide

- Title: "A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene"

-

Source:BenchChem (Analogous substrate handling).[2]

Sources

Experimental procedures for the derivatization of 4-Bromo-3-fluorobenzene-1,2-diol.

Application Note: Experimental Procedures for the Derivatization of 4-Bromo-3-fluorobenzene-1,2-diol

Abstract & Strategic Value

The scaffold This compound (4-Bromo-3-fluorocatechol) represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and catechol-O-methyltransferase (COMT) inhibitors. The unique juxtaposition of the fluorine atom (C3) and the bromine handle (C4) on the catechol core offers two distinct strategic advantages:

-

Metabolic Stability: The C3-fluorine blocks metabolic oxidation at the most susceptible position, extending the half-life of catechol-mimetic drugs.

-

Orthogonal Reactivity: The C4-bromine allows for late-stage diversification via palladium-catalyzed cross-coupling, while the 1,2-diol moiety serves as a precursor for heterocycles like 1,3-benzodioxoles and 1,4-benzodioxanes.

This guide details the synthesis of the core scaffold, followed by critical protection strategies and a validated Suzuki-Miyaura coupling protocol.

Reaction Pathway & Logic

The following workflow illustrates the critical path from the commercially available 3-fluorocatechol to the functionalized biaryl scaffold.

Figure 1: Synthetic workflow for the generation and functionalization of 4-Bromo-3-fluorocatechol derivatives.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct bromination of catechols is prone to over-oxidation (forming o-quinones). The use of N-Bromosuccinimide (NBS) in acetonitrile at low temperatures suppresses oxidation and favors electrophilic aromatic substitution at the C4 position (para to the C1-hydroxyl).

Materials:

-

3-Fluorocatechol (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.0 equiv)

-

Acetonitrile (anhydrous)

-

Argon atmosphere[1]

Procedure:

-

Dissolution: Charge a flame-dried 3-neck round-bottom flask with 3-fluorocatechol (1.0 g, 7.81 mmol) and anhydrous acetonitrile (10 mL). Cool the solution to -30°C using an acetone/dry ice bath.

-

Bromination: Dissolve NBS (1.39 g, 7.81 mmol) in acetonitrile (5 mL). Add this solution dropwise to the catechol mixture over 20 minutes, maintaining the temperature below -25°C.

-

Reaction: Stir at -30°C for 1 hour. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LCMS.

-

Workup: Quench with saturated aqueous Na2S2O3 (5 mL) to neutralize unreacted bromine species. Allow to warm to room temperature.

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from cold CHCl3/Hexanes or purify via flash chromatography (0-30% EtOAc/Hexanes).

-

Target Yield: 85-88%

-

Appearance: Off-white to pale grey solid.

-

Protocol B: Methylenation (Formation of 5-Bromo-4-fluoro-1,3-benzodioxole)

Rationale: Free catechols poison Palladium catalysts during cross-coupling. The methylenedioxy bridge is a robust protecting group that is also a common pharmacophore (e.g., Paroxetine, Tadalafil).

Materials:

-

4-Bromo-3-fluorocatechol (from Protocol A)[2]

-

Dibromomethane (1.2 equiv)

-

Cesium Carbonate (Cs2CO3) (2.5 equiv)

-

DMF (anhydrous)

Procedure:

-

Setup: Dissolve 4-Bromo-3-fluorocatechol (1.0 g, 4.8 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Add Cs2CO3 (3.9 g, 12.0 mmol) in a single portion. Stir for 15 minutes at room temperature.

-

Alkylation: Add dibromomethane (0.42 mL, 5.8 mmol) dropwise.

-

Heating: Heat the mixture to 80°C for 4 hours.

-

Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with Et2O (3 x 30 mL).

-

Purification: The product is non-polar. Purify via silica plug filtration (10% EtOAc/Hexanes).

-

Target Yield: 75-80%

-

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: The C4-Bromine is sterically crowded by the C3-Fluorine. Standard conditions (Pd(PPh3)4) may be sluggish. We utilize a highly active catalyst system (Pd(dppf)Cl2) to ensure conversion.

Materials:

-

5-Bromo-4-fluoro-1,3-benzodioxole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2·DCM (0.05 equiv)

-

K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the benzodioxole derivative (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl2·DCM (20 mg).

-

Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (0.75 mL).

-

Sparging: Bubble Argon through the mixture for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

-

Analysis: Monitor by LCMS for consumption of the bromide.

-

Isolation: Filter through Celite, dilute with EtOAc, wash with water, and purify via column chromatography.

Data Summary & Troubleshooting

Table 1: Optimization of Protection Strategies

| Protecting Group | Reagent | Conditions | Yield | Stability | Suitability for Suzuki |

| Methylene | CH2Br2 | Cs2CO3, DMF, 80°C | 78% | High (Acid/Base stable) | Excellent |

| Acetonide | 2,2-DMP | pTsOH, Acetone, RT | 92% | Labile (Acid sensitive) | Good (Base conditions only) |

| Di-Methyl | MeI | K2CO3, Acetone, Reflux | 85% | Very High | Excellent |

| Di-Acetyl | Ac2O | Pyridine, DCM | 95% | Low (Base sensitive) | Poor (Hydrolysis risk) |

Troubleshooting Guide:

-

Low Yield in Bromination: If regioselectivity is poor (mixture of 4-Br and 5-Br), lower the temperature to -40°C and ensure dropwise addition of NBS.

-

De-bromination during Coupling: If the bromine is reduced to H (hydrodehalogenation), switch the solvent to Toluene/Ethanol/Water (4:1:1) and lower the temperature to 80°C.

References

-